molecular formula C14H6N2O6 B161989 2,6-Dinitroanthraquinone CAS No. 1604-40-6

2,6-Dinitroanthraquinone

Cat. No. B161989
CAS RN: 1604-40-6
M. Wt: 298.21 g/mol
InChI Key: OPXXCGAYBFDPHY-UHFFFAOYSA-N
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Description

2,6-Dinitroanthraquinone (DNQ) is a yellow crystalline powder that is commonly used in scientific research. It is a derivative of anthraquinone and has been studied extensively due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,6-Dinitroanthraquinone is not fully understood. However, it is believed to act as a sensitizer in photochemical reactions by absorbing light energy and transferring it to the substrate molecule, which then undergoes a chemical reaction. It has also been shown to exhibit electron-transporting properties, which may be due to its ability to form charge-transfer complexes with other molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,6-Dinitroanthraquinone. However, it has been shown to exhibit cytotoxicity towards various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-Dinitroanthraquinone in lab experiments is its ability to act as a sensitizer in photochemical reactions. This property makes it useful in the synthesis of various organic compounds. However, its cytotoxicity towards cancer cells may limit its use in certain experiments, as it may interfere with cell viability assays.

Future Directions

There are several future directions for the study of 2,6-Dinitroanthraquinone. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its electron-transporting properties make it a promising candidate for use in organic electronics. Further research is needed to optimize its properties for this application. Finally, its ability to inhibit the activity of certain enzymes may have implications for the treatment of neurodegenerative diseases. Further studies are needed to explore this potential application.

Synthesis Methods

The synthesis of 2,6-Dinitroanthraquinone involves the nitration of anthraquinone with a mixture of nitric and sulfuric acid. The reaction produces a mixture of isomers, including 1,5-Dinitroanthraquinone, 1,8-Dinitroanthraquinone, and 2,6-Dinitroanthraquinone. The mixture is then separated using various techniques, such as column chromatography, to obtain pure 2,6-Dinitroanthraquinone.

Scientific Research Applications

2,6-Dinitroanthraquinone has been widely used in scientific research due to its unique properties. It is commonly used as a sensitizer in photochemical reactions, such as the photooxidation of alcohols and ketones. It has also been used in the synthesis of various organic compounds, such as dyes and pharmaceuticals. Additionally, it has been studied for its potential applications in the field of organic electronics, as it exhibits good electron-transporting properties.

properties

IUPAC Name

2,6-dinitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXXCGAYBFDPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166876
Record name 2,6-Dinitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitroanthraquinone

CAS RN

1604-40-6
Record name 2,6-Dinitro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dinitroanthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dinitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dinitroanthraquinone
Source European Chemicals Agency (ECHA)
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Record name 2,6-DINITROANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVN99864LS
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